2-Pyrrolidinone, 1-(2-furanylmethyl)-4-[1-(2-propynyl)-1H-1,3-benzimidazol-2-yl]-
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Overview
Description
1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a furan ring, a benzodiazole moiety, and a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which can be achieved through the reaction of furan with formaldehyde under acidic conditions. The benzodiazole moiety can be synthesized via the condensation of o-phenylenediamine with propargyl aldehyde. The final step involves the coupling of these intermediates with a pyrrolidinone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan and benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted furan, benzodiazole, and pyrrolidinone derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The furan and benzodiazole moieties can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolidinone ring can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- **1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
- **1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-THIONE
- **1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-IMINE
Uniqueness
The uniqueness of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring enhances its aromaticity and potential for electrophilic substitution, while the benzodiazole moiety provides additional sites for interaction with biological targets. The pyrrolidinone ring contributes to the compound’s stability and binding properties.
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H17N3O2/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h1,3-8,10,14H,9,11-13H2 |
InChI Key |
UAOAPZRJRLSELV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CO4 |
Origin of Product |
United States |
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